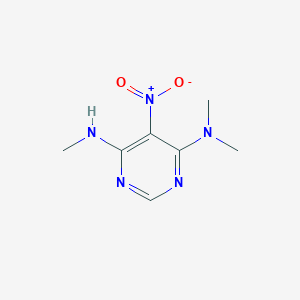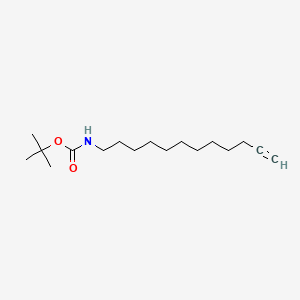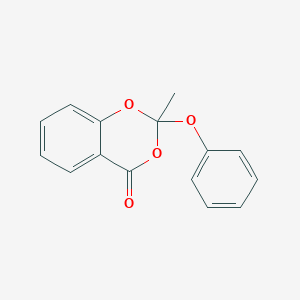
2-Methyl-2-phenoxy-2H,4H-1,3-benzodioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- is a chemical compound that belongs to the class of benzodioxins. These compounds are characterized by a dioxin ring fused to a benzene ring. The specific structure of 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- includes a methyl group and a phenoxy group attached to the dioxin ring, making it a unique derivative within this class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-vinylphenyl carbonates with iodine in the presence of sodium hydrogencarbonate, leading to the formation of 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives. These iodides can then be reduced with tributyltin hydride to yield the desired 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzodioxin-4-one: A simpler derivative without the methyl and phenoxy groups.
2-Methyl-4H-1,3-Benzodioxin-4-one: Lacks the phenoxy group but has a similar core structure.
Synnemadoxins A-B: Natural products with a similar benzodioxin scaffold.
Uniqueness
4H-1,3-Benzodioxin-4-one,2-methyl-2-phenoxy- is unique due to the presence of both the methyl and phenoxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
52602-04-7 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-methyl-2-phenoxy-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C15H12O4/c1-15(17-11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)14(16)19-15/h2-10H,1H3 |
InChI Key |
STVORVGNQQXGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


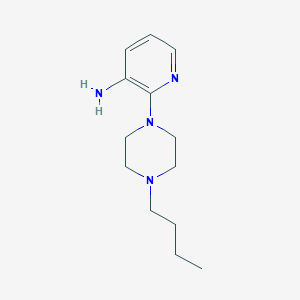
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
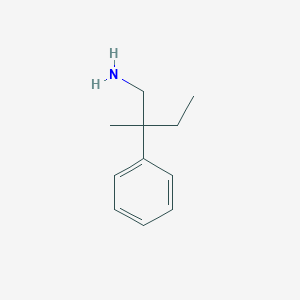
![tert-butyl N-[(3R)-8-bromo-4-[2-(dimethylamino)-2-oxoethyl]-3-methyl-5-oxo-2H-[1]benzofuro[2,3-f][1,4]oxazepine-3-carbonyl]-N-[(1S)-1-phenylethyl]carbamate](/img/structure/B14011277.png)
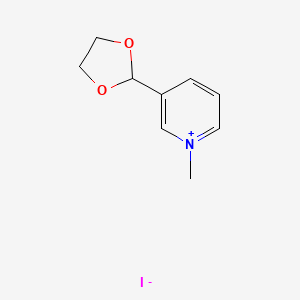

![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)
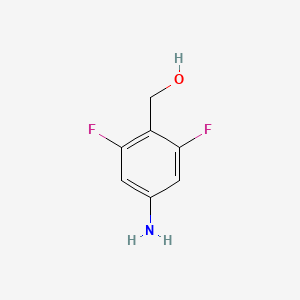

![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
